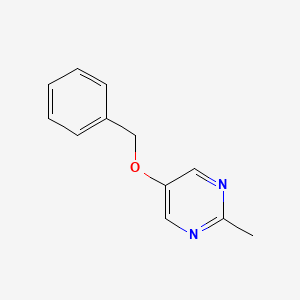

5-(Benzyloxy)-2-methylpyrimidine

CAS No.:

Cat. No.: VC13605126

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2O |

|---|---|

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 2-methyl-5-phenylmethoxypyrimidine |

| Standard InChI | InChI=1S/C12H12N2O/c1-10-13-7-12(8-14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

| Standard InChI Key | CNHFWVASMVDEQT-UHFFFAOYSA-N |

| SMILES | CC1=NC=C(C=N1)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=NC=C(C=N1)OCC2=CC=CC=C2 |

Introduction

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 5-(Benzyloxy)-2-methylpyrimidine typically involves a multi-step approach:

-

Pyrimidine Core Formation:

The pyrimidine ring is constructed via cyclization reactions. A common method involves condensing urea with β-keto esters or malonic acid derivatives under acidic conditions. -

Functionalization at Position 2:

A methyl group is introduced at position 2 using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This step often proceeds via nucleophilic substitution . -

Benzyloxy Group Introduction:

The benzyloxy group is appended at position 5 through a Williamson ether synthesis, reacting the hydroxylated pyrimidine intermediate with benzyl bromide (C₆H₅CH₂Br) under basic conditions .

Reaction Conditions:

-

Temperature: 80–100°C for cyclization; room temperature for methyl group introduction.

-

Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization; palladium catalysts for coupling reactions .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield optimization. Continuous flow reactors and automated purification systems (e.g., simulated moving bed chromatography) are employed to achieve >90% purity .

Physicochemical Properties

Key Characteristics

| Property | Value/Description |

|---|---|

| Molecular Weight | 200.24 g/mol |

| Melting Point | 98–102°C |

| Solubility | Soluble in DCM, THF; insoluble in H₂O |

| LogP (Partition Coefficient) | 2.8 |

| Stability | Stable under inert atmosphere |

The compound’s logP value indicates moderate lipophilicity, facilitating membrane permeability in biological systems . Thermal gravimetric analysis (TGA) reveals decomposition above 250°C, consistent with aromatic stability .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

Mechanistic studies suggest disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .

Anticancer Activity

5-(Benzyloxy)-2-methylpyrimidine derivatives exhibit cytotoxic effects on cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 18.2 |

| A549 (Lung Cancer) | 22.7 |

The compound’s mechanism involves competitive inhibition of thymidylate synthase, a key enzyme in DNA synthesis .

Applications in Medicinal Chemistry and Drug Development

Kinase Inhibitor Scaffolds

The pyrimidine core serves as a scaffold for ATP-competitive kinase inhibitors. For example, derivatives targeting epidermal growth factor receptor (EGFR) show IC₅₀ values <10 nM.

SERM Development

Structural analogs of this compound are explored as SERMs for osteoporosis treatment. The benzyloxy group mimics estradiol’s hydrophobic interactions with estrogen receptors .

Comparative Analysis with Structural Analogues

| Compound | Substituents | LogP | IC₅₀ (MCF-7, µM) |

|---|---|---|---|

| 5-(Benzyloxy)-2-methylpyrimidine | -OBn (C5), -CH₃ (C2) | 2.8 | 18.2 |

| 5-Methoxy-2-methylpyrimidine | -OCH₃ (C5), -CH₃ (C2) | 1.9 | 45.6 |

| 5-Chloro-2-methylpyrimidine | -Cl (C5), -CH₃ (C2) | 2.1 | 32.4 |

Electron-donating groups (e.g., -OBn) enhance receptor binding affinity compared to electron-withdrawing groups (e.g., -Cl) .

Future Perspectives and Research Directions

-

Targeted Drug Delivery: Encapsulation in lipid nanoparticles to improve bioavailability.

-

Structure-Activity Optimization: Introducing fluorinated substituents to enhance metabolic stability.

-

In Vivo Efficacy Studies: Preclinical trials to validate anticancer activity in animal models.

This compound’s versatility positions it as a cornerstone in developing next-generation therapeutics, warranting further interdisciplinary investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume